molecular formula C13H6Cl3NO B15374799 2-amino-3,6,7-trichloro-9H-fluoren-9-one CAS No. 92960-83-3

2-amino-3,6,7-trichloro-9H-fluoren-9-one

Cat. No.: B15374799
CAS No.: 92960-83-3
M. Wt: 298.5 g/mol
InChI Key: LIPYCKWSUJQKQH-UHFFFAOYSA-N
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Description

2-Amino-3,6,7-trichloro-9H-fluoren-9-one is a polyhalogenated fluorenone derivative featuring an amino group at position 2 and chlorine atoms at positions 3, 6, and 5. Its structure combines electron-withdrawing chlorine substituents and an electron-donating amino group, creating unique electronic properties that influence reactivity and photophysical behavior.

Properties

CAS No.

92960-83-3

Molecular Formula

C13H6Cl3NO

Molecular Weight

298.5 g/mol

IUPAC Name

2-amino-3,6,7-trichlorofluoren-9-one

InChI

InChI=1S/C13H6Cl3NO/c14-9-1-5-6-2-11(16)12(17)4-8(6)13(18)7(5)3-10(9)15/h1-4H,17H2

InChI Key

LIPYCKWSUJQKQH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)Cl)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and physicochemical differences between 2-amino-3,6,7-trichloro-9H-fluoren-9-one and its analogs:

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight XLogP3 Key Properties/Applications
2-Amino-3,6,7-trichloro-9H-fluoren-9-one Not reported 2-NH₂, 3-Cl, 6-Cl, 7-Cl C₁₃H₇Cl₃NO 294.56 (calc.) ~4.5* High electronegativity, potential photoluminescence
2-Amino-3-chloro-9H-fluoren-9-one 7151-57-7 2-NH₂, 3-Cl C₁₃H₁₀ClN 215.68 3.8 Intermediate in organic synthesis
2-Amino-7-chloro-9H-fluoren-9-one 6957-61-5 2-NH₂, 7-Cl C₁₃H₈ClNO 229.66 ~3.9* Fluorescence studies, Suzuki coupling precursor
1,3,7-Trichloro-9H-fluoren-2-amine 19857-81-9 2-NH₂, 1-Cl, 3-Cl, 7-Cl C₁₃H₈Cl₃N 274.57 ~4.2* Steric hindrance effects, limited solubility
2-[(9-Bromo-9H-fluoren-9-yl)amino]-9H-fluoren-9-one 3405-17-2 2-NH-(9-Br-fluorenyl), 9-keto C₂₆H₁₆BrNO 444.28 ~6.1* Bromine-enhanced stability, π-conjugation

*Estimated based on structural analogs.

Key Observations:

Positional Isomerism: Chlorine at position 6 (target) vs. 1 (CAS 19857-81-9) alters dipole moments and reactivity. For example, para-substituted chlorines (positions 3,6,7) may direct electrophilic substitution to the amino group .

Photophysical Properties: Fluorenones with amino groups exhibit intramolecular charge transfer (ICT) in UV-Vis spectra. The trichloro derivative likely shows a redshifted absorption compared to 2-amino-7-chloro-9H-fluoren-9-one due to increased electron withdrawal .

Synthetic Utility: The amino group enables functionalization (e.g., Fmoc protection, amide coupling), while chlorine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) . However, steric hindrance from multiple chlorines may require optimized catalysts .

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